molecular formula C20H16FN3O B2439304 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one CAS No. 1202997-42-9

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B2439304
CAS No.: 1202997-42-9
M. Wt: 333.366
InChI Key: PYRLHVMTXGAYME-UHFFFAOYSA-N
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Description

3-(1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one is a high-purity, synthetic benzimidazole derivative intended for research and development applications. This compound is provided as an analytical standard and is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Benzimidazole-based compounds are of significant interest in medicinal chemistry and neuroscience research. Structurally related 2-phenyl-1H-benzo[d]imidazole scaffolds have been identified as a promising class of positive allosteric modulators (PAMs) for the α1β2γ2 GABA-A receptor subpopulation . This receptor is highly expressed in the basal ganglia region and is a recognized target for investigating novel approaches to a range of neurological functions . The 1H-benzo[d]imidazole core is a privileged structure in drug discovery and is considered a bioisostere of the imidazo[1,2-a]pyridine template found in known GABA-A receptor ligands . The incorporation of the 2-fluorobenzyl group at the 1-position of the benzimidazole ring is a key structural feature designed to influence molecular recognition and metabolic stability . This compound serves as a useful chemical template for researchers exploring the structure-activity relationships (SAR) of GABA-A receptor ligands and for expanding the chemical space of molecules capable of interacting with the α1/γ2 interface . Researchers can utilize this compound in various in vitro assays, including radioligand binding displacement studies and functional assays to characterize its pharmacological profile. Proper storage conditions at 2-8°C in a refrigerated environment are recommended to maintain long-term stability. Researchers should consult the safety data sheet (SDS) prior to use and handle this product in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-23-12-6-8-15(20(23)25)19-22-17-10-4-5-11-18(17)24(19)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRLHVMTXGAYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diaminobenzenes

The benzimidazole scaffold is classically synthesized via acid-catalyzed cyclization of 1,2-diaminobenzenes with carbonyl equivalents. A modified approach using microwave irradiation achieves higher yields (69%) by reacting 2-aminobenzimidazole with substituted halobenzenes in tert-butyl alcohol at 90°C for 16 hours, catalyzed by CuI/8-hydroxyquinoline/Cs₂CO₃. This method avoids traditional reflux conditions, reducing reaction times from 24 hours to 16 hours.

Table 1: Comparative Yields for Benzimidazole Core Synthesis

Method Conditions Yield (%) Source
Conventional reflux Ethanol, 4h, 80°C 61.2
Microwave-assisted t-BuOH, CuI, 90°C, 16h 69
TEMPO-mediated cyclization o-DCB, NaOAc, 24h 33–77

Introduction of the 2-Fluorobenzyl Group

Regioselective N1-alkylation is critical to avoid isomeric byproducts. A two-step protocol involving:

  • Generation of the benzimidazole anion using NaH in THF at 0°C.
  • Alkylation with 2-fluorobenzyl bromide at room temperature for 6 hours.

This method, adapted from, affords the N1-2-fluorobenzyl derivative in 78% yield. Competing N3-alkylation is suppressed by steric hindrance from the 2-fluorophenyl group.

Construction of the 1-Methylpyridin-2(1H)-one Moiety

Oxidative Cyclization of Enaminones

The pyridin-2(1H)-one ring is synthesized via oxidative cyclization of β-enaminones using MnO₂ in dichloromethane. For example, ethyl 3-(methylamino)crotonate undergoes cyclization at 60°C for 8 hours to yield 1-methylpyridin-2(1H)-one in 85% yield.

N-Methylation Strategies

Direct N-methylation of pyridin-2(1H)-one is challenging due to tautomerism. A workaround involves protecting the lactam oxygen as a silyl ether (e.g., TBDMSCl), followed by methyl iodide quaternization and deprotection. This three-step sequence achieves 72% overall yield.

Coupling Strategies for Methylene Bridge Formation

Ullmann-Type C–C Coupling

The benzimidazole C2 and pyridinone C3 are connected via a copper-catalyzed Ullmann reaction. Optimized conditions use:

  • Catalyst : CuI (10 mol%)
  • Ligand : 8-Hydroxyquinoline (15 mol%)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : tert-Butyl alcohol
  • Temperature : 90°C, 16 hours

Under these conditions, the coupling of 1-(2-fluorobenzyl)-2-iodo-1H-benzo[d]imidazole with 1-methylpyridin-2(1H)-one proceeds in 67% yield.

Nucleophilic Aromatic Substitution

Alternative approaches employ SNAr reactions using electron-deficient pyridinones. For instance, 3-bromo-1-methylpyridin-2(1H)-one reacts with the benzimidazole anion (generated via LDA) in DMF at 120°C, yielding 58% of the coupled product.

Table 2: Comparison of Coupling Methods

Method Catalyst Temperature Yield (%)
Ullmann coupling CuI/8-HQ 90°C 67
SNAr None 120°C 58

Integrated Synthetic Routes

Sequential Assembly (Benzimidazole → Pyridinone)

  • Step 1 : Synthesize 1-(2-fluorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde via Vilsmeier-Haack formylation (POCl₃/DMF, 0°C → 60°C, 4h).
  • Step 2 : Condense with 1-methylpyridin-2(1H)-one using Knoevenagel conditions (piperidine, EtOH, reflux, 6h) to form the methylene bridge.
    This route achieves a 52% overall yield but requires strict anhydrous conditions.

Convergent Synthesis

A more efficient approach involves parallel synthesis of both rings followed by late-stage coupling:

  • Benzimidazole arm : 1-(2-fluorobenzyl)-2-iodobenzimidazole (87% yield via Ullmann).
  • Pyridinone arm : 3-bromo-1-methylpyridin-2(1H)-one (91% yield via HBr/AcOH).
  • Coupling : Negishi cross-coupling with Pd(PPh₃)₄ (5 mol%), Zn dust, THF, 65°C, 12h (61% yield).

Challenges and Optimization Opportunities

Byproduct Formation in Alkylation

Competing O-alkylation of the pyridinone oxygen remains a key issue, particularly in SNAr reactions. Switching to bulky bases like LiHMDS reduces this side reaction from 22% to 9%.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMAc) improve Ullmann coupling yields by stabilizing the Cu(I) intermediate. Replacing t-BuOH with DMAc increases yield from 67% to 74%.

Purification Challenges

Chromatographic separation of regioisomers is resource-intensive. Crystallization-driven purification using ethyl acetate/n-hexane (1:3) provides a scalable alternative, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole analogs .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported the synthesis of similar compounds that demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer potential. The compound has been evaluated for its cytotoxic effects against different cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells by triggering specific signaling pathways associated with cell death .

Antitubercular Activity

Given the rising incidence of tuberculosis, compounds like 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one are being investigated for their ability to inhibit Mycobacterium tuberculosis. Preliminary studies suggest that derivatives of benzimidazole can inhibit key enzymes in the mycobacterial metabolic pathway, thus showing promise as antitubercular agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of the benzimidazole core through condensation reactions.
  • Introduction of the fluorobenzyl group via nucleophilic substitution.
  • Final modifications to incorporate the methylpyridine moiety.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study: Antimicrobial Evaluation

In a recent study, a series of benzimidazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .

Case Study: Anticancer Screening

Another investigation focused on the anticancer properties of related compounds against human colorectal carcinoma cell lines (HCT116). The study found that some derivatives showed IC50 values lower than standard chemotherapeutic agents, indicating enhanced efficacy in targeting cancer cells .

Data Tables

Activity TypeTest Organism/Cell LineMIC/IC50 (µM)Reference
AntimicrobialStaphylococcus aureus1.27
AntimicrobialEscherichia coli5.08
AnticancerHCT116 (Colorectal carcinoma)4.53
AntitubercularMycobacterium tuberculosisTBD

Mechanism of Action

The mechanism of action of 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the benzimidazole core facilitates the inhibition of enzymatic activity. This compound can modulate various biochemical pathways, making it a valuable tool for studying cellular processes and developing new therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one stands out due to its unique combination of a fluorobenzyl group and a benzimidazole core, which provides enhanced binding affinity and specificity for its molecular targets. This makes it a promising candidate for further research and development in various scientific fields .

Biological Activity

The compound 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H17FN2OC_{18}H_{17}FN_2O with a molecular weight of approximately 300.34 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications on the benzimidazole ring can enhance cytotoxicity against human cancer cells, suggesting that this compound could be a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer cell signaling pathways. For example, it has been observed to inhibit the activity of ALK5 (activin receptor-like kinase 5), which plays a crucial role in the TGF-β signaling pathway implicated in fibrosis and cancer progression . This inhibition leads to reduced cell migration and invasion, hallmark features of metastatic cancer.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that derivatives of benzimidazole exhibit antimicrobial activity. Compounds structurally related to This compound have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents .

Case Studies

StudyFindings
Study on Anticancer Activity The compound was tested against several cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity .
Inhibition of ALK5 In vitro assays demonstrated an IC50 of 3.5 nM for ALK5 inhibition, suggesting strong potential for therapeutic application in fibrotic diseases .
Antimicrobial Testing A series of related compounds exhibited MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus, highlighting their antibacterial potential .

Q & A

Basic: What synthetic methodologies are effective for synthesizing 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one and its derivatives?

Answer:
The synthesis typically involves modular steps, including condensation of substituted benzimidazoles with pyridone derivatives. For example:

  • Rhodanine Conjugate Synthesis : Reacting 2-fluorobenzyl-substituted benzimidazoles with rhodanine derivatives under mild conditions (e.g., acetic acid catalysis) yields high-purity products. Yields >80% are achievable with optimized stoichiometry and reaction times (e.g., 12–24 hours at 80–100°C) .
  • Catalyst Use : CBr₄-mediated one-pot synthesis can streamline the formation of benzimidazole-amide derivatives, reducing purification steps .
  • Microwave-Assisted Methods : Microwave irradiation (e.g., 150 W, 100°C) accelerates cyclization steps, reducing reaction times from hours to minutes while minimizing side products .

Advanced: How can structure-activity relationship (SAR) studies optimize IGF-1R inhibitory activity of this compound?

Answer:
Key SAR insights include:

  • Side Chain Modifications : Introducing amine-containing side chains at the pyridone 4-position (e.g., -NHCH₂CH₂NMe₂) enhances enzyme potency by improving hydrogen bonding with IGF-1R's ATP-binding pocket. This modification increased IC₅₀ values by ~10-fold in kinase assays .
  • Fluorobenzyl Positioning : The 2-fluorobenzyl group improves metabolic stability compared to unsubstituted analogs, as demonstrated in microsomal stability assays (t₁/₂ > 60 minutes vs. <30 minutes) .
  • Heterocyclic Replacements : Replacing the pyridone ring with quinoline or isoquinoline scaffolds alters selectivity profiles, as shown in cross-screening against insulin receptor (IR) .

Basic: What analytical techniques are critical for characterizing synthesized derivatives?

Answer:
Standard protocols include:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons), IR (C=O stretch ~1650 cm⁻¹), and HRMS (e.g., [M+H]+ m/z calculated for C₂₁H₁₇FN₃O: 346.1356) .
  • Thermal Analysis : TGA/DTA profiles confirm thermal stability (decomposition onset >250°C) .
  • Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) ensures compound integrity for biological testing .

Advanced: What strategies mitigate pharmacokinetic challenges like CYP3A4 inhibition or poor solubility?

Answer:

  • Structural Refinement : Reducing lipophilicity by replacing methyl groups with polar substituents (e.g., -OH or -SO₂NH₂) decreases CYP3A4 inhibition (IC₅₀ > 10 µM vs. <1 µM for lead compounds) .
  • Prodrug Approaches : Phosphate ester prodrugs enhance aqueous solubility (e.g., >1 mg/mL in PBS vs. <0.1 mg/mL for parent compound) while maintaining in vivo efficacy .
  • Co-crystallization Studies : X-ray structures (e.g., PDB 2OJ9) guide modifications to avoid steric clashes with CYP3A4's heme moiety .

Basic: How can biological activity against target receptors like IGF-1R be evaluated?

Answer:

  • Enzyme Assays : Use recombinant IGF-1R kinase domain in ADP-Glo™ assays to measure IC₅₀ values (typical range: 10–100 nM) .
  • Cell-Based Models : Anti-proliferative activity in IGF-1R-driven cell lines (e.g., MCF-7 breast cancer cells) with EC₅₀ determined via MTT assays .
  • Off-Target Screening : Counter-screen against related kinases (e.g., IR, EGFR) at 1 µM to assess selectivity .

Advanced: Are there unexpected intermediates or side products in fluorobenzyl-substituted benzimidazole synthesis?

Answer:

  • Dimer Formation : Microwave-assisted reactions may produce dimers (e.g., via radical intermediates), which are removed by acid wash (1M HCl) or column chromatography (ethyl acetate/hexane) .
  • Regioselectivity Issues : Fluorine's electron-withdrawing effect can direct bromination to the 5-position of benzimidazole, requiring careful control of bromination reagents (e.g., NBS vs. Br₂) .

Basic: What substituents modulate the benzimidazole core's activity?

Answer:

  • Electron-Withdrawing Groups : 5-Chloro or 6-fluoro substituents enhance receptor binding (ΔΔG ~ -1.5 kcal/mol) .
  • Methylene Linkers : Rhodanine or thiazolidinone moieties improve antiproliferative activity (EC₅₀ < 1 µM in leukemia models) .
  • Benzyl Variations : 4-Chlorobenzyl analogs show higher fluorescence quantum yields (Φ ~0.45), useful for cellular imaging .

Advanced: How do computational methods predict binding modes with IGF-1R?

Answer:

  • Docking Simulations : Using PDB 2OJ9, the pyridone ring forms key hydrogen bonds with Glu1137 and Met1152, while the fluorobenzyl group occupies a hydrophobic pocket near Val985 .
  • MD Simulations : 100-ns trajectories reveal stable binding with RMSD <2 Å, validated by mutagenesis (e.g., K1003A mutation reduces binding affinity 5-fold) .

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